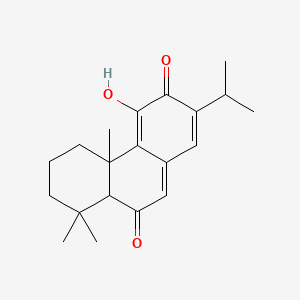
Taxodione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taxodione is an abietane diterpenoid isolated from Salvia austriaca and is known to have antibacterial, cytotoxic and anti-tumor properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Mechanism of Action
Taxodione has been shown to induce apoptosis in BCR-ABL-positive leukemia cells, such as K562 cells. This compound reduces the activity of mitochondrial respiratory chain complexes, leading to increased production of reactive oxygen species (ROS), which are pivotal in triggering apoptotic pathways. Notably, this compound's effectiveness extends to cells harboring the T315I mutation, which confers resistance to conventional therapies like imatinib .
Case Study: Leukemia Treatment
In a study published in Cancer Letters, this compound was evaluated for its potential to overcome BCR-ABL-mediated resistance in chronic myeloid leukemia. The findings indicated that this compound not only induced apoptosis but also altered the localization of key signaling molecules such as STAT5 and Akt, thereby inhibiting cell proliferation .
Neuropharmacological Applications
Cholinesterase Inhibition
this compound has demonstrated significant inhibition of human acetylcholinesterase and butyrylcholinesterase, enzymes critical in neurotransmission. The IC50 value for this compound against acetylcholinesterase was found to be 54.84 µg/ml, indicating its potential use in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .
Safety Profile
Studies have suggested that this compound is a safe compound for further pharmacological investigations, with no significant cardiotoxic or genotoxic effects observed in preliminary assessments .
Antimicrobial and Antifungal Activities
This compound exhibits notable antimicrobial properties. It has been reported to possess leishmanicidal activity against Leishmania donovani, with an IC50 value of 0.46 µg/mL. Additionally, it shows antifungal effects, making it a candidate for developing treatments against various microbial infections .
Antioxidant Effects
Recent research highlights this compound's role as a natural antioxidant. It has been shown to protect skeletal muscle cells from oxidative damage induced by hydrogen peroxide. The compound reduces lipid and protein oxidation during refrigerated storage of muscle tissues, suggesting its utility in food preservation and muscle wasting diseases .
Summary of Applications
Eigenschaften
CAS-Nummer |
19026-31-4 |
|---|---|
Molekularformel |
C20H26O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(4bS,8aS)-4-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthrene-3,9-dione |
InChI |
InChI=1S/C20H26O3/c1-11(2)13-9-12-10-14(21)18-19(3,4)7-6-8-20(18,5)15(12)17(23)16(13)22/h9-11,18,23H,6-8H2,1-5H3/t18-,20+/m0/s1 |
InChI-Schlüssel |
FNNZMRSRVYUVQT-AZUAARDMSA-N |
SMILES |
CC(C)C1=CC2=CC(=O)C3C(CCCC3(C2=C(C1=O)O)C)(C)C |
Isomerische SMILES |
CC(C)C1=CC2=CC(=O)[C@@H]3[C@@](C2=C(C1=O)O)(CCCC3(C)C)C |
Kanonische SMILES |
CC(C)C1=CC2=CC(=O)C3C(CCCC3(C2=C(C1=O)O)C)(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Taxodione; Taxodion; Taxodione, (+)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















